molecular formula C30H46O4 B14864467 22-Hydroxy-3-oxoolean-12-en-29-oic acid

22-Hydroxy-3-oxoolean-12-en-29-oic acid

Cat. No.: B14864467
M. Wt: 470.7 g/mol
InChI Key: RUJQEBHXYLCSKV-WXNQFKCXSA-N
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Description

22-Hydroxy-3-oxoolean-12-en-29-oic acid (CAS 144629-84-5) is a semi-synthetic derivative of oleanolic acid, a pentacyclic triterpenoid found in over 2,000 plant species. This compound is characterized by a keto group at the C-3 position and a hydroxy group at C-22, structural modifications that are known to significantly influence the bioavailability and biological activity of the native oleanolic acid scaffold. With a molecular formula of C30H46O4 and a molecular weight of 470.7 g/mol, it is supplied as a high-purity (>98%) compound for research applications. This oleanolic acid derivative is provided for research use only and is not intended for diagnostic or therapeutic applications. Preliminary research on related oleanolic acid derivatives indicates potential value in investigating oncological pathways. Oleanolic acid and its analogs have been reported to interact with key signaling pathways, including JAK/STAT, Akt, and NF-κB, which are crucial in processes such as metastasis, angiogenesis, and cancer cell proliferation. Specific derivatives have been shown to induce apoptosis in cancer cells through the ROS/MAPK-mediated mitochondrial pathway and to regulate cell cycle progression. Furthermore, emerging data suggests that certain modified triterpenoids can target specific proteins like CDK and AMPK, positioning this compound as a potentially valuable tool for probing kinase signaling networks and cell cycle regulation in experimental models. Storage and Handling: For prolonged storage, it is recommended to keep the product at -20°C. Researchers should conduct thorough literature review to fully understand the compound's potential applications and mechanisms before initiating experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2S,4R,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,23+,26-,27+,28-,29+,30+/m0/s1

InChI Key

RUJQEBHXYLCSKV-WXNQFKCXSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

Origin of Product

United States

Natural Abundance and Isolation Methodologies

Chromatographic Purification Strategies

The purification of 22-Hydroxy-3-oxoolean-12-en-29-oic acid from a concentrated plant extract is predominantly achieved through a combination of chromatographic techniques. The choice of method is guided by the polarity and solubility of the compound, aiming to separate it from other structurally similar triterpenoids and different classes of phytochemicals.

Silica (B1680970) gel column chromatography stands as a fundamental and widely used technique for the initial purification of triterpenoids from crude extracts. researchgate.netcolumn-chromatography.com This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluting solvent). column-chromatography.comteledynelabs.com Silica gel is a polar adsorbent, and compounds with greater polarity will adhere more strongly, thus eluting more slowly from the column. teledynelabs.com

The process involves packing a glass column with silica gel and then loading the concentrated plant extract onto the top. teledynelabs.com A solvent or a mixture of solvents is then passed through the column. For oleanane-type triterpenoids like this compound, a gradient elution is often employed. This involves starting with a non-polar solvent and gradually increasing the polarity of the mobile phase. This allows for the sequential elution of compounds, from non-polar to polar. Fractions are collected and typically monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

Commonly used solvent systems for the separation of triterpenoids include mixtures of hexane, chloroform, ethyl acetate, and methanol (B129727). The precise ratio and gradient profile are optimized based on the specific extract being purified. researchgate.net

Table 1: Common Solvent Systems for Silica Gel Chromatography of Triterpenoids

Solvent System Components (v/v) Typical Application
Hexane / Ethyl Acetate Used for separating less polar triterpenoids. The polarity is increased by increasing the proportion of ethyl acetate.
Chloroform / Methanol A more polar system suitable for separating triterpenoid (B12794562) acids and glycosides. The polarity is increased with a higher methanol percentage.
Petroleum Ether / Ethyl Acetate Similar to Hexane/Ethyl Acetate, used for separating compounds of low to moderate polarity.

For the final stage of purification to achieve high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. springernature.comresearchgate.netnih.gov Preparative HPLC, particularly in the reversed-phase mode, is highly effective for isolating individual triterpenoids from enriched fractions obtained from silica gel chromatography. springernature.comresearchgate.net

In reversed-phase HPLC, the stationary phase is non-polar (commonly a C18-bonded silica), and the mobile phase is polar. researchgate.net This causes more polar compounds to elute earlier, while less polar compounds are retained longer on the column. For a compound like this compound, which possesses both hydrophobic (the triterpenoid skeleton) and hydrophilic (hydroxyl and carboxylic acid groups) moieties, reversed-phase HPLC provides excellent resolving power.

The mobile phase typically consists of a mixture of water and an organic solvent such as methanol or acetonitrile (B52724). researchgate.net A small amount of acid, like formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in sharper, more symmetrical peaks and improved chromatographic separation. Detection of triterpenoids can be challenging due to their lack of a strong UV chromophore. Therefore, detection is often performed at low wavelengths, such as 205 or 210 nm, or by using a universal detector like an Evaporative Light Scattering Detector (ELSD). researchgate.net

Table 2: Typical Conditions for Preparative HPLC Isolation of Oleanane (B1240867) Triterpenoids

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Methanol or Acetonitrile
Flow Rate 2-5 mL/min
Detection UV at 205-210 nm or Evaporative Light Scattering Detector (ELSD)

| Injection Volume | Dependent on column capacity and sample concentration |

Biosynthetic Pathways and Precursor Derivation

Squalene (B77637) Cyclization as the Initial Biosynthetic Step

The formation of the triterpenoid (B12794562) backbone begins with the acyclic C30 isoprenoid, squalene. The first crucial step is the epoxidation of squalene to form (3S)-2,3-oxidosqualene. mdpi.combenthamdirect.com This reaction is catalyzed by the enzyme squalene epoxidase (ERG1). researchgate.net

Following its formation, 2,3-oxidosqualene (B107256) undergoes a profound transformation through a single, enzyme-catalyzed step that is one of the most complex reactions in biochemistry. researchgate.net This process, known as cyclization, is initiated by the protonation of the epoxide ring, which triggers a cascade of cation-pi cyclizations and subsequent Wagner-Meerwein rearrangements. frontierspartnerships.org This intricate series of events results in the formation of a polycyclic carbocationic intermediate. frontierspartnerships.org In the biosynthesis of oleanane-type triterpenoids, this cascade is precisely controlled to yield the pentacyclic dammarenyl cation, which is the direct precursor to the oleanane (B1240867) skeleton. nih.gov

Key Enzymatic Transformations Leading to the Oleanane Skeleton

The conversion of the linear 2,3-oxidosqualene into the pentacyclic oleanane structure is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govnih.gov Specifically for the oleanane skeleton, the key enzyme is β-amyrin synthase (βAS). mdpi.comresearchgate.net

β-amyrin synthase channels the cyclization cascade of 2,3-oxidosqualene towards the formation of the oleanyl cation. This intermediate is then stabilized by deprotonation to yield β-amyrin, the foundational molecule for the vast majority of oleanane-type triterpenoids. mdpi.com β-amyrin possesses the characteristic pentacyclic 6/6/6/6/6 ring system, a hydroxyl group at the C-3 position, a double bond at C-12, and eight methyl groups at specific positions. frontierspartnerships.org Genes encoding β-amyrin synthase have been identified in numerous plant species, highlighting its central role in the biosynthesis of this class of compounds. mdpi.com

Step Precursor Enzyme Product Description
1SqualeneSqualene epoxidase (ERG1)(3S)-2,3-OxidosqualeneEpoxidation of the terminal double bond of squalene. researchgate.net
2(3S)-2,3-Oxidosqualeneβ-amyrin synthase (βAS)β-amyrinProton-initiated cyclization cascade forming the pentacyclic oleanane skeleton. mdpi.comnih.gov

Specific Oxygenation and Carboxylation Steps in Triterpenoid Biosynthesis

Following the formation of the β-amyrin skeleton, a series of tailoring reactions occur. These modifications, primarily oxidations, are crucial for the structural diversity and biological activities of triterpenoids. nih.govbeilstein-journals.org These reactions are predominantly catalyzed by Cytochrome P450 monooxygenases (CYPs), a large superfamily of heme-containing enzymes. frontiersin.orgbeilstein-journals.org

The introduction of a hydroxyl group at the C-22 position is a key tailoring step. This reaction is a regio- and stereospecific hydroxylation catalyzed by a Cytochrome P450 monooxygenase. frontierspartnerships.org CYPs function by activating molecular oxygen and transferring one oxygen atom to the substrate, in this case, the oleanane skeleton. beilstein-journals.org While the specific CYP enzyme responsible for the C-22 hydroxylation in the pathway to 22-Hydroxy-3-oxoolean-12-en-29-oic acid is not definitively identified, analogous reactions are well-documented. For example, the biosynthesis of soyasapogenol B involves the C-22 hydroxylation of β-amyrin. nih.gov Similarly, CYP90B1 is known to catalyze C-22 hydroxylation in brassinosteroid biosynthesis, demonstrating the enzymatic precedent for this type of modification. researchgate.net

The final modification is the formation of a carboxylic acid group at the C-29 position. This involves the oxidation of a methyl group (-CH₃), which is a multi-step process also catalyzed by Cytochrome P450 enzymes. This transformation proceeds through a sequential three-step oxidation:

Hydroxylation: The methyl group is first hydroxylated to a primary alcohol (-CH₂OH).

Oxidation to Aldehyde: The alcohol is further oxidized to an aldehyde (-CHO).

Oxidation to Carboxylic Acid: The aldehyde is finally oxidized to a carboxylic acid (-COOH).

Enzymes from the CYP716 family have been shown to catalyze this exact three-step oxidation sequence at the C-28 position of β-amyrin and other triterpenoid scaffolds. nih.gov It is highly probable that a specific CYP enzyme, likely from a similar family, is responsible for the analogous oxidation of the C-29 methyl group to form the final this compound.

Modification Position Initial Group Final Group Probable Enzyme Class Mechanism
OxidationC-3Hydroxyl (-OH)Keto (=O)Dehydrogenase / P450 monooxygenaseOxidation of a secondary alcohol.
HydroxylationC-22Hydrogen (-H)Hydroxyl (-OH)P450 monooxygenaseMonooxygenation of an unactivated C-H bond. frontierspartnerships.org
CarboxylationC-29Methyl (-CH₃)Carboxylic Acid (-COOH)P450 monooxygenase (e.g., CYP716 family)Sequential three-step oxidation (methyl → alcohol → aldehyde → acid). nih.gov

Synthetic Approaches and Chemical Derivatization

Semisynthetic Routes from Natural Precursors

The semisynthesis of complex natural products like 22-Hydroxy-3-oxoolean-12-en-29-oic acid typically starts from abundant, structurally related natural triterpenoids. Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a prime candidate as a starting material due to its widespread availability. nih.govresearchgate.net A hypothetical semisynthetic route from an oleanane (B1240867) precursor would necessitate several key transformations:

Oxidation of the C-3 Hydroxyl Group: The conversion of the 3β-hydroxyl group, common in precursors like oleanolic acid, to the required 3-oxo functionality is a standard oxidation reaction. nih.gov

Introduction of the C-22 Hydroxyl Group: Site-selective C-H hydroxylation on the D/E rings of the triterpenoid (B12794562) skeleton is a significant challenge. Modern synthetic methods, such as copper-mediated aerobic oxidation using transient directing groups, have shown success in introducing hydroxyl groups at positions like C-22 with stereoselectivity. nih.govresearchgate.net

Modification of the Carboxyl Group Position: A major synthetic hurdle would be the conversion from a C-28 carboxyl group (as in oleanolic acid) to the C-29 position. This is a non-trivial transformation that would likely involve multi-step sequences targeting the E-ring.

Protecting group chemistry is essential in these multi-step syntheses. For instance, the carboxylic acid is often protected as a benzyl (B1604629) or methyl ester, while hydroxyl groups can be protected by acetylation to prevent unwanted side reactions during modification of other parts of the molecule. researchgate.net

Strategic Chemical Modifications and Transformations

The functional groups of this compound offer several handles for oxidation and reduction reactions to generate diverse derivatives.

Reduction of the C-3 Ketone: The 3-oxo group can be readily reduced using standard reducing agents like sodium borohydride (B1222165) to yield the corresponding 3-hydroxy derivative. This reduction can often proceed with stereoselectivity, yielding either the 3α or 3β alcohol, which can be crucial for biological activity.

Oxidation of the C-22 Hydroxyl Group: The secondary alcohol at C-22 can be oxidized to a ketone, yielding a 3,22-dioxo derivative. Selective oxidation reagents have been developed for oleanane triterpenoids that can target specific hydroxyl groups on the skeleton. rsc.org

Reduction of the C-29 Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol (29-hydroxymethyl derivative) using strong reducing agents like aluminum hydride. acgpubs.org

Reactions at the C-12 Double Bond: The double bond in ring C can be subjected to reactions such as epoxidation followed by acid-mediated rearrangement to furnish a C-12 ketone, further modifying the core structure. nih.gov

Table 1: Potential Oxidation and Reduction Transformations

Functional GroupReaction TypeTypical Reagent(s)Potential Product
C-3 KetoneReductionSodium Borohydride (NaBH₄)3-Hydroxy Derivative
C-22 HydroxylOxidationChromium-based reagents (e.g., PCC)22-Oxo Derivative
C-29 Carboxylic AcidReductionLithium Aluminum Hydride (LiAlH₄)29-Hydroxymethyl Derivative
C-12 OlefinEpoxidationm-Chloroperoxybenzoic acid (mCPBA)12,13-Epoxide

The C-29 carboxylic acid and C-22 hydroxyl group are prime targets for esterification and related reactions.

Esterification: The C-29 carboxylic acid can be converted into a wide range of esters through reaction with various alcohols under acidic conditions or by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This modification is often used to create derivatives with altered lipophilicity and pharmacokinetic properties. For example, fatty acid esters have been synthesized from related triterpenoids to enhance their biological activity. acgpubs.org

Lactone Formation: The presence of both a hydroxyl group (C-22) and a carboxylic acid (C-29) within the same molecule presents the possibility of intramolecular esterification to form a lactone. This cyclization would create a new ring structure, significantly altering the molecule's conformation and properties. Such intramolecular cyclizations have been documented in related triterpenoids, such as the photo-oxidative formation of a 28→13β lactone from oleanolic acid. nih.gov

Glycosylation is a powerful strategy for modifying the properties of triterpenoids, often leading to dramatically improved water solubility and bioavailability. tandfonline.comtandfonline.com

Enzymatic Glycosylation: Glycosyltransferases (GTs) are enzymes that can selectively transfer sugar moieties to acceptor molecules. Microbial GTs, such as YjiC1 from Bacillus subtilis, have demonstrated robust capabilities for the O-glycosylation of oleanane-type triterpenoids. tandfonline.comtandfonline.com For the target compound, after reduction of the C-3 ketone to a hydroxyl group, this position would become a likely site for enzymatic glycosylation. The C-22 hydroxyl group could also potentially serve as an acceptor site for certain enzymes. nih.gov

Chemical Glycosylation: Chemical methods can also be employed to introduce sugar units. Modern techniques like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") have been used to attach sugar moieties to triterpenoid skeletons that have been pre-functionalized with an azide (B81097) or alkyne group. acs.org This approach offers a high degree of control and efficiency for creating novel glycosylated derivatives.

Hypothetically, the interconversion of the C-22 epimers could be achieved through an oxidation-reduction sequence. Oxidation of the C-22 alcohol to a ketone would destroy the stereocenter. A subsequent stereoselective reduction could then be used to favor the formation of the desired epimer. The choice of reducing agent and reaction conditions would be critical in directing the stereochemical outcome.

Biotransformation Applications in Novel Derivative Synthesis

Biotransformation, using whole microbial cells or isolated enzymes, is a valuable tool for generating novel derivatives of complex natural products under mild and often highly selective conditions. mdpi.comhilarispublisher.com Extensive research on the biotransformation of oleanolic acid provides a clear blueprint for the potential modifications of this compound.

Fungi and bacteria are known to catalyze a variety of reactions on the oleanane skeleton:

Hydroxylation: Microorganisms can introduce hydroxyl groups at various positions that are often difficult to access through chemical synthesis. Strains of Streptomyces, Nocardia, and Bacillus have been shown to hydroxylate oleanane and ursane (B1242777) triterpenoids at numerous sites, including C-1, C-7, C-21, and C-24. nih.govresearchgate.net

Glycosylation: As mentioned previously, microbial systems are a rich source of enzymes for glycosylation. Fermentation of triterpenoids with certain microbial strains can lead to the direct production of glycosylated derivatives.

Oxidation and other modifications: Biotransformation can also effect oxidations, such as converting a hydroxyl group to a ketone, or even catalyze skeletal rearrangements. For instance, the biotransformation of oleanolic acid by Alternaria longipes has been reported to yield products where the oleanane skeleton is rearranged to the ursane type.

Table 2: Examples of Microbial Transformations on Oleanane Skeletons

MicroorganismSubstrateReaction TypeReference
Alternaria longipesOleanolic AcidHydroxylation, Glycosylation, Skeletal Rearrangement
Penicillium adametziOleanolic AcidHydroxylation, Glycosylation
Streptomyces griseusOleanane TriterpenesSite-selective C-H Oxidation (e.g., at C-24, C-30) researchgate.net
Nocardia iowensisOleanolic AcidEsterification, Oxidation mdpi.com

These biocatalytic methods represent an environmentally friendly and efficient strategy for expanding the structural diversity of this compound, leading to the synthesis of novel derivatives for further investigation.

Structure Activity Relationship Sar Investigations

Influence of Specific Functional Groups on Biological Activity

The biological activity of 22-Hydroxy-3-oxoolean-12-en-29-oic acid is not merely a consequence of its core pentacyclic structure but is profoundly influenced by the specific functional groups attached to this scaffold. The interplay between the ketone at the C-3 position, the hydroxyl group at C-22, and the carboxylic acid at C-29 is critical in defining its interactions with biological targets.

Role of the C-3 Ketone

The presence of a ketone group at the C-3 position is a significant determinant of the biological activity of many oleanane (B1240867) triterpenoids. In comparison to analogues with a hydroxyl group at this position, the 3-oxo functionality can enhance certain pharmacological effects, particularly cytotoxicity. For instance, studies on oleanolic acid derivatives have shown that the oxidation of the 3β-hydroxyl group to a 3-oxo group can lead to a marked increase in anti-tumor activity. This enhanced activity is often attributed to the altered electronic and steric properties of the A-ring, which can influence the molecule's ability to interact with specific cellular targets. The ketone group can participate in hydrogen bonding and other non-covalent interactions, potentially leading to a stronger binding affinity with biological macromolecules.

Significance of the C-22 Hydroxyl Group

The hydroxylation of the oleanane skeleton is a key structural modification that can modulate biological activity. The position and stereochemistry of the hydroxyl group are of particular importance. In the case of this compound, the hydroxyl group at the C-22 position introduces a polar functional group in a relatively hydrophobic region of the molecule. This can impact the compound's solubility, membrane permeability, and interaction with target proteins. Research on other oleanane triterpenoids has indicated that hydroxylation at various positions on the D and E rings can significantly influence their biological profiles. The specific stereochemistry of the C-22 hydroxyl group (α or β) is also expected to be a critical factor, as it dictates the spatial orientation of this group and its potential to form hydrogen bonds with receptor sites.

Impact of the C-29 Carboxylic Acid Moiety

The carboxylic acid group at the C-29 position is a crucial feature for the biological activity of many oleanane-type triterpenoids. This acidic moiety can exist in an ionized state under physiological conditions, enabling it to form ionic bonds and hydrogen bonds with biological targets. Studies on related compounds have consistently demonstrated that the presence of a free carboxyl group at a similar position (C-28 in oleanolic acid) is essential for various pharmacological effects, including cytotoxicity and anti-inflammatory activity. Esterification or amidation of this carboxylic acid group often leads to a significant reduction or alteration of the biological response, underscoring its importance in target interaction.

Stereochemical Determinants of Pharmacological Response

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental factor governing its pharmacological activity. For complex molecules like this compound, with multiple chiral centers, the precise spatial orientation of its functional groups is paramount for effective interaction with chiral biological targets such as enzymes and receptors.

Comparative Analysis with Structurally Related Oleanane Triterpenoids

To better understand the SAR of this compound, it is instructive to compare its structure and activity with those of closely related oleanane triterpenoids, particularly oleanolic acid and its derivatives.

Oleanolic Acid and its Derivatives

Oleanolic acid is a well-studied oleanane triterpenoid (B12794562) that shares the same pentacyclic core as this compound but differs in its functional groups. Oleanolic acid possesses a 3β-hydroxyl group and a C-28 carboxylic acid. The vast body of research on oleanolic acid provides a valuable framework for understanding the impact of structural modifications.

The introduction of a hydroxyl group at C-22 in this compound represents another key difference. While oleanolic acid is not hydroxylated at this position, other natural oleanane triterpenoids are. The presence of this additional polar group likely modifies the pharmacokinetic and pharmacodynamic properties of the molecule compared to oleanolic acid.

Interactive Data Table: Comparison of Functional Groups and Reported Activities

CompoundC-3 Functional GroupC-22 Functional GroupC-28/C-29 Functional GroupReported Biological Activities
This compound KetoneHydroxylCarboxylic Acid (C-29)Anti-inflammatory, Antioxidant
Oleanolic Acid β-HydroxylNoneCarboxylic Acid (C-28)Anti-tumor, Anti-inflammatory, Hepatoprotective
3-Oxooleanolic Acid KetoneNoneCarboxylic Acid (C-28)Enhanced Anti-tumor activity

Glycyrrhetinic Acid and its Derivatives

Glycyrrhetinic acid (GA), an oleanane-type pentacyclic triterpene, serves as a foundational scaffold for the synthesis of numerous derivatives with a wide spectrum of biological activities, including anti-inflammatory and antitumor properties. benthamdirect.com The structure of GA features functional groups, such as a hydroxyl group at C-3 and a carboxyl group, which are amenable to chemical modification, making it an attractive lead compound for medicinal chemistry. nih.gov

Structure-activity relationship studies have revealed several key modifications that significantly enhance the cytotoxic and anti-inflammatory activities of GA derivatives:

A-Ring Modifications: The oxidation of the C-3 hydroxyl group to a carbonyl group has been shown to increase cytotoxicity. nih.gov Furthermore, introducing a double bond at the C-1 and C-2 positions, combined with an electronegative group (like CN, CF3, or iodine) at the C-2 position, can significantly boost cytotoxic effects. nih.gov

C-Ring Modifications: The introduction of different substituents can lead to derivatives with enhanced anti-inflammatory properties. For instance, certain derivatives have been shown to suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α, as well as enzymes such as iNOS and COX-2 in LPS-induced RAW264.7 cells. globinmed.com

C-29 Carboxylic Acid Modifications: Coupling lipophilic fragments or amino acids to the carboxylic acid of GA has been explored as a promising strategy to generate highly active anticancer compounds. researchgate.net

The following table summarizes the effects of various structural modifications on the biological activity of Glycyrrhetinic Acid derivatives.

Modification Site Structural Change Effect on Biological Activity Reference
C-3Oxidation of hydroxyl to carbonylIncreased cytotoxicity nih.gov
C-1/C-2Introduction of a double bondIncreased cytotoxicity nih.gov
C-2Addition of electronegative group (e.g., CN, CF3)Significantly increased cytotoxicity nih.gov
C-29Coupling with lipophilic fragments or amino acidsGeneration of highly active anticancer compounds researchgate.net
VariousIntroduction of heterocyclic moleculesEnhanced anti-inflammatory activity globinmed.com

Lantadene-Type Oleananes

Lantadene-type oleananes are a subgroup of pentacyclic triterpenoids found in plants of the Lantana genus. nih.gov The primary phytochemical in the leaves of Lantana camara is Lantadene (B1181434) A (22β-angeloyloxy-3-oxoolean-12-en-28-oic acid), which is structurally similar to this compound. nih.govresearchgate.net The study of lantadenes and their synthetic congeners provides valuable SAR insights.

Research into synthetic derivatives of Lantadene A has focused on evaluating their cytotoxicity against various human cancer cell lines. nih.gov These studies help to elucidate the structural requirements for antitumor activity within this specific oleanane subgroup. For example, five new derivatives of Lantadene A were synthesized and screened, with the most potent compounds exhibiting IC50 values in the range of approximately 20-29 μM against four different human cancer cell lines. nih.gov The results from these investigations are crucial for understanding how modifications to the core lantadene structure impact its biological profile. Lantadene A has also demonstrated considerable in vitro antioxidant and free radical scavenging capabilities. nih.gov

The table below presents cytotoxicity data for selected Lantadene A congeners.

Compound Modification Cytotoxicity (IC50) Cell Lines Reference
Lantadene A (1)Parent Compoundca. 20-29 μM4 human cancer cell lines nih.gov
Derivative 4Synthetic Congenerca. 20-29 μM4 human cancer cell lines nih.gov
Derivative 6Synthetic Congenerca. 20-29 μM4 human cancer cell lines nih.gov

Oleanane Analogues with Different Carboxylic Acid Positions (e.g., C-28, C-27)

The position and nature of the carboxylic acid group on the oleanane skeleton are critical determinants of biological activity. sinica.edu.twresearchgate.net Oleanolic acid (OA), a widely studied oleanane triterpenoid, typically possesses a carboxyl group at the C-28 position (C-17 in IUPAC nomenclature). sinica.edu.twmdpi.com Numerous chemical modifications have been performed at this site to enhance pharmacological properties such as potency, bioavailability, and solubility. mdpi.com

C-28 Carboxylic Acid vs. Esters: For some oleanane analogues, the presence of a free carboxylic acid at C-28 results in greater potency compared to their corresponding methyl esters. However, for other derivatives, similar or even reduced activity is observed with the free acid. sinica.edu.tw

Importance of the Pentacyclic Architecture: Analysis of OA derivatives indicates that the complete pentacyclic ring structure is important, but not solely sufficient, for inhibiting certain enzymes like topoisomerases. sinica.edu.tw

Modifications at C-28: The C-28 position is a primary site for modifications aimed at improving the bioactivities of oleanolic acid. mdpi.com These modifications include the formation of esters and amides. nih.gov

Oleanane vs. Ursane (B1242777) Skeleton: In comparative studies, the oleanane skeleton has often been found to be more potent than the isomeric ursane skeleton. sinica.edu.twresearchgate.net

These findings underscore the significance of the carboxylic acid's position and its chemical environment in modulating the diverse biological effects of oleanane triterpenoids.

Preclinical Biological Activity and Mechanistic Elucidation

Anti-inflammatory Potential and Molecular Targets (Insights from Oleanane (B1240867) and Ursane (B1242777) Analogues)

Oleanane and ursane triterpenoids, a class of compounds that includes 22-Hydroxy-3-oxoolean-12-en-29-oic acid, have demonstrated notable anti-inflammatory properties. mdpi.com Synthetic analogues of these triterpenoids have been shown to be highly potent inhibitors of nitric oxide production in mouse macrophages, a key process in the inflammatory response. nih.govacs.org The anti-inflammatory mechanisms are complex, involving the modulation of critical signaling pathways and the regulation of inflammatory mediators. nih.govmdpi.com

Studies on analogous compounds provide strong evidence for the modulation of key inflammatory signaling pathways. For instance, 20-Hydroxy-3-oxolupan-28-oic acid (HOA), a lupane-type triterpene structurally related to the oleanane scaffold, has been shown to attenuate inflammatory responses by regulating the Phosphatidylinositol 3-kinase (PI3K)-Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com HOA inhibited the phosphorylation of upstream signaling molecules including p85, PDK1, and Akt. mdpi.com Similarly, a synthetic derivative of glycyrrhetinic acid, an oleanane triterpenoid (B12794562), exerted inhibitory effects on the activation of the three main MAPKs (ERK, JNK, and p38). nih.gov These findings suggest that oleanane analogues can interfere with the initial signaling cascades that trigger an inflammatory response.

The anti-inflammatory effects of these compounds are linked to their interaction with crucial protein kinases and transcription factors. The modulation of MAPK pathways inherently involves the inhibition of specific kinases like ERK and JNK. mdpi.com Furthermore, these pathways lead to the activation of transcription factors that orchestrate the expression of inflammatory genes. Analogues have been shown to inhibit the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the nuclear factor κB (NF-κB) p65 subunit (RELA). mdpi.comnih.gov By blocking the activation of transcription factors like NF-κB, these compounds can effectively suppress the transcription of genes for pro-inflammatory proteins.

A primary outcome of inhibiting inflammatory signaling is the reduced production of pro-inflammatory cytokines. Research has demonstrated that triterpenoid analogues can significantly suppress the release and gene expression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.govmdpi.com Some derivatives also inhibit the mRNA expression of interleukin-1beta (IL-1β). nih.gov This broad-spectrum inhibition of key inflammatory mediators underscores the therapeutic potential of this class of compounds.

Table 1: Effects of Oleanane/Ursane Analogues on Inflammatory Mediators

Compound/AnaloguePathway/Mediator InhibitedEffectReference
20-Hydroxy-3-oxolupan-28-oic acidPI3K/Akt, MAPKsInhibition of phosphorylation mdpi.com
20-Hydroxy-3-oxolupan-28-oic acidNO, TNF-α, IL-6Suppressed release and gene expression nih.govmdpi.com
Synthetic Oleanane TriterpenoidsNitric Oxide (NO)Potent inhibition of production nih.govacs.org
Glycyrrhetinic Acid DerivativeMAPKs, NF-κBInhibition of activation nih.gov
Glycyrrhetinic Acid DerivativeTNF-α, IL-6, IL-1βInhibition of mRNA expression nih.gov

Anticancer Activity and Cellular Mechanisms (Insights from 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and other Oleanane Analogues)

Oleanane analogues have been investigated for their anticancer properties, with a focus on their ability to hinder the processes of metastasis. nih.govnih.gov Studies on 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a close structural analogue, have provided specific insights into the cellular mechanisms behind these effects. mdpi.comresearchgate.netresearchgate.net This compound has been shown to inhibit the activity of various tumors, including gastric cancer. mdpi.comresearchgate.net

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. 28-Hydroxy-3-oxoolean-12-en-29-oic acid has been found to significantly inhibit the migration and invasion of human gastric cancer cells (SGC-7901 and BGC-823) in a dose-dependent manner. mdpi.comresearchgate.net This inhibitory effect is achieved by decreasing the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for degrading the extracellular matrix and facilitating cell invasion. mdpi.comresearchgate.net Other synthetic oleanane triterpenoids have also been reported to suppress the adhesion, migration, and invasion of highly metastatic melanoma and breast cancer cells. nih.govnih.gov

The underlying mechanism for the inhibition of cancer cell motility is linked to the regulation of the epithelial-mesenchymal transition (EMT). mdpi.comresearchgate.net EMT is a process where epithelial cells lose their characteristics and gain mesenchymal traits, such as increased motility and invasiveness. mdpi.comyoutube.com This transition is often characterized by a "cadherin switch," involving the downregulation of E-cadherin (an epithelial marker) and the upregulation of N-cadherin (a mesenchymal marker). nih.govnih.gov

Treatment of gastric cancer cells with 28-Hydroxy-3-oxoolean-12-en-29-oic acid was found to increase the expression of E-cadherin while decreasing the expression of mesenchymal markers N-cadherin and vimentin. mdpi.comresearchgate.net This suggests that the compound may hinder the progression of EMT, thereby inhibiting the invasive and migratory capabilities of the cancer cells. researchgate.net The regulation of EMT appears to be connected to the PI3K/Akt/Snail signaling pathway, as the compound also decreased the phosphorylation of PI3K and Akt. researchgate.net

Table 2: Modulation of EMT Markers by 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Gastric Cancer Cells

EMT MarkerFunctionEffect of TreatmentReference
E-cadherinEpithelial cell adhesionIncreased expression mdpi.comresearchgate.net
N-cadherinMesenchymal cell adhesion, motilityDecreased expression mdpi.comresearchgate.net
VimentinMesenchymal cell structure, motilityDecreased expression mdpi.comresearchgate.net

Regulation of Matrix Metalloproteinases (MMPs) and their Inhibitors (TIMP-1)

While direct studies on this compound's effect on matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) are limited, research on related triterpenoids provides valuable insights. Network pharmacology analysis of soloxolone methyl, a cyano enone-bearing triterpenoid, identified MMP-2 and MMP-9 as potential primary targets mediating its anti-metastatic activity. mdpi.com This compound was shown to suppress the expression of MMP-9 in lung metastatic foci in a murine melanoma model. mdpi.com Given the structural similarities within the oleanane class, it is plausible that this compound could exert similar regulatory effects on MMPs, which are crucial enzymes in extracellular matrix degradation and cancer cell invasion. However, further specific investigation is required to confirm this hypothesis.

Induction of Apoptosis Pathways (e.g., caspase activation, Bcl-2/Bax modulation)

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many oleanane triterpenoids. mdpi.com This process is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govmdpi.com A central feature of these pathways is the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com

Studies on various oleanane analogues show a consistent pattern of apoptosis induction. For instance, some synthetic oleanane triterpenoids (SOs) are known to induce apoptosis in cancer cells at micromolar concentrations. nih.gov The specific pathway can depend on the exact chemical structure; for example, the derivative CDDO-Me triggers the intrinsic, mitochondrial-dependent pathway, while CDDO-Im activates the extrinsic, death receptor-mediated pathway. nih.gov

A critical component of the intrinsic pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bcl-2-associated X protein (Bax). nih.gov The ratio of Bax to Bcl-2 is a crucial determinant of cell fate, with a higher ratio promoting the release of mitochondrial cytochrome c, which in turn activates the caspase cascade, notably the executioner caspase-3. nih.govnih.govdovepress.com Research on other compounds has demonstrated that upregulation of Bax and downregulation of Bcl-2 are key events in triggering caspase-3 mediated apoptosis. dovepress.comijper.org Oleanolic acid, a related triterpenoid, has been reported to induce apoptosis, which corresponds with an increase in the sub-G1 fraction during cell cycle analysis, a hallmark of apoptotic cells. acs.org While direct evidence for this compound is not yet available, the established mechanisms for its analogues suggest it may similarly modulate the Bax/Bcl-2 balance and activate caspases to induce apoptosis in susceptible cells.

Table 1: Apoptotic Mechanisms of Oleanane Triterpenoids

Compound/Class Apoptosis Pathway Key Mediators
Synthetic Oleanane Triterpenoids (SOs) Intrinsic or Extrinsic Dependent on specific analogue nih.gov
CDDO-Me Intrinsic (Mitochondrial) -
CDDO-Im Extrinsic (Death Receptor) -
Oleanolic Acid General Apoptosis Increase in sub-G1 cell population acs.org

Antioxidant Properties (Insights from Oleanane and Ursane Analogues)

Pentacyclic triterpenes from the oleanane and ursane groups are noted for their antioxidant potential. nih.gov While aliphatic compounds without conjugated double bonds typically show limited antioxidant activity, derivatives of these triterpenes have demonstrated scavenging activity. nih.gov For example, triterpenes esterified with cinnamic acid derivatives have been found to exhibit free radical scavenging capabilities. nih.gov Furthermore, certain 3-oxo-triterpenoid derivatives, which share the A-ring structure with this compound, have been investigated for their potential as antioxidant agents. nih.gov This suggests that the core oleanane structure can be functionalized to enhance its antioxidant properties, which are beneficial in combating diseases driven by oxidative stress. nih.gov

Anti-osteoclastogenic Effects (Insights from Oleanane Triterpenoids with C-27 and C-28 Carboxylic Acids)

Oleanane triterpenoids, particularly those possessing a carboxylic acid group at the C-27 or C-28 position, have demonstrated significant potential in bone health by inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption.

Suppression of Osteoclast Formation and Function

Derivatives of 3-hydroxyolean-12-en-27-oic acid have been shown to potently suppress the formation of mature osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.govresearchgate.net In in-vitro studies, these compounds significantly reduced the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts. researchgate.net Furthermore, they impaired the bone resorption activity of these cells, as demonstrated by a concentration-dependent reduction in the formation of resorption pits on mineral surfaces. nih.gov Similarly, oleanolic acid, an oleanane triterpenoid with a C-28 carboxylic acid, and its derivatives also exert anti-osteoclastogenic effects. nih.gov

Impact on Osteoclast-Specific Gene Expression (e.g., c-Src, TRAP, cathepsin K, c-Fos, NFATc1)

The inhibitory effect of these oleanane triterpenoids on osteoclastogenesis is rooted in their ability to modulate the expression of key genes required for osteoclast differentiation and function. Studies on 3-hydroxyolean-12-en-27-oic acid derivatives revealed a significant decrease in the RANKL-induced expression of crucial osteoclast-specific marker genes. researchgate.net These include proto-oncogene tyrosine-protein kinase (c-Src), tartrate-resistant acid phosphatase (TRAP), and cathepsin K (CtsK). researchgate.net Moreover, these compounds downregulate the expression of essential transcription factors c-Fos and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), which are master regulators of osteoclast differentiation. nih.govresearchgate.net

Table 2: Effect of 3-Hydroxyolean-12-en-27-oic Acid Derivatives on Osteoclast-Specific Gene Expression

Gene Function Effect of Treatment
c-Src Osteoclast function, cytoskeleton organization Decreased Expression researchgate.net
TRAP Marker of mature osteoclasts Decreased Expression researchgate.net
Cathepsin K (CtsK) Bone matrix degradation Decreased Expression researchgate.net
c-Fos Early transcription factor in osteoclastogenesis Decreased Expression nih.govresearchgate.net

| NFATc1 | Master regulator of osteoclast differentiation | Decreased Expression nih.govresearchgate.net |

Interference with RANKL-Mediated Signaling Pathways (e.g., JNK, ERK MAPKs)

The differentiation of osteoclasts is initiated by RANKL, which triggers several downstream signaling cascades. Oleanane triterpenoids have been found to interfere with these pathways. Specifically, certain 3-hydroxyolean-12-en-27-oic acid derivatives impair the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) mitogen-activated protein kinases (MAPKs) pathways upon RANKL stimulation. nih.gov The ERK and JNK pathways are critical for the expression of the transcription factor c-Fos, which is a necessary precursor for the induction of NFATc1. nih.gov By inhibiting these upstream signaling events, the oleanane compounds effectively block the entire cascade required for osteoclast formation.

Other Emerging Biological Activities (Based on Broader Triterpenoid Research)

Triterpenoids, a large and structurally diverse class of natural products derived from a C30 precursor, are widely recognized for a vast array of biological activities. niscpr.res.in These compounds, including this compound, interact with various biological systems, notably cellular membranes and enzyme pathways, which underpins their potential therapeutic applications. biosynth.com Research into this class of compounds has highlighted significant immunomodulatory, antiviral, antiparasitic, and enzyme-inhibiting properties.

Immunomodulatory Effects

The immune system is a complex network where a well-maintained balance is crucial for health. nih.gov Triterpenoids have demonstrated significant immunomodulatory properties, capable of both stimulating and suppressing immune responses through various mechanisms. nih.govresearchgate.net These effects are often linked to the modulation of inflammatory pathways and signaling molecules.

Many triterpenes exert their effects by influencing transcription factors, such as NF-κB, which is central to the immune response. bohrium.com For instance, oleanolic acid, a structurally related pentacyclic triterpenoid, has been shown to impact immune cells, antibody production, and cytokine levels. bohrium.com Other well-studied triterpenoids like glycyrrhizin, celastrol, and boswellic acids have also demonstrated potent immunoregulatory actions. bohrium.comnih.gov They can affect lymphocyte proliferation, phagocytosis, and the production of pro-inflammatory cytokines. bohrium.com While preclinical studies have shown that triterpenes possess a wide range of immunomodulatory activities, more clinical studies are needed to confirm these effects in humans. nih.govmdpi.com

Table 1: Immunomodulatory Activities of Selected Triterpenoids

Triterpenoid Type Key Immunomodulatory Findings
Oleanolic Acid Oleanane Impacts immune cells, antibody production, and cytokine levels; blocks NF-κB signaling. bohrium.com
Glycyrrhizin Oleanane Induces lymphocyte proliferation and modulates cell-mediated immune responses. bohrium.comnih.gov
Celastrol Triterpenoid Exhibits immunosuppressant activities by reducing T-cell numbers and inhibiting the NF-κB pathway. bohrium.com
Boswellic Acids Pentacyclic Affect antibody titers, lymphocyte proliferation, and inhibit pro-inflammatory cytokines via NF-κB and MAPK pathways. bohrium.com

Antiviral Properties

Triterpenoids represent a promising class of natural compounds with significant potential as antiviral agents. niscpr.res.innih.gov Their broad-spectrum activity has been documented against a variety of viruses, including HIV, influenza viruses, hepatitis B and C viruses, and coronaviruses. nih.gov The mechanisms of action are diverse, often involving the inhibition of viral entry into host cells or the disruption of the viral replication process. nih.govbsmiab.org

For example, some triterpenoids isolated from Ganoderma lucidum have shown inhibitory activity against the HIV-1 virus and its protease enzyme. nih.gov Betulin, a pentacyclic triterpenoid, and its derivatives have been extensively investigated for their antiviral properties against numerous viruses. mdpi.com Triterpenoid saponins, which are sugar conjugates of triterpenes, have also been found to inhibit the replication of viruses like herpes simplex virus type 1 (HSV-1) by interfering with viral DNA or capsid protein synthesis. nih.gov The structural diversity and low toxicity of many triterpenoids make them valuable candidates for the development of new antiviral drugs. niscpr.res.in

Table 2: Antiviral Activities of Selected Triterpenoids

Triterpenoid/Derivative Virus Target Mechanism of Action/Finding
Ganoderic Acid B HIV-1 Inhibits HIV-1 protease. nih.gov
Ganodermanontriol HIV Inhibited pathological effects on MT-4 cells. nih.gov
Betulin derivatives HIV, Influenza, HSV-1 Exhibit a wide range of antiviral activities. mdpi.com
Oleanane-type saponin Herpes Simplex Virus 1 (HSV-1) Inhibited HSV-1 DNA synthesis. nih.gov

Antiparasitic Activity

Parasitic diseases continue to pose a significant global health challenge, and the emergence of drug resistance necessitates the search for new therapeutic agents. nih.gov Steroid and triterpenoid compounds isolated from natural sources are considered an attractive option for scientists in this field. nih.govresearchgate.net Research has demonstrated that a wide range of triterpenoids possess activity against various parasites, including protozoa and helminths. nih.govscispace.com

Studies have identified numerous triterpenoid compounds with antimalarial (against Plasmodium), antitrypanosomal (against Trypanosoma), and antileishmanial (against Leishmania) properties. nih.govnih.gov For instance, tirucallane (B1253836) triterpenoids isolated from Schinus terebinthifolius showed selective activity against Leishmania infantum amastigotes and trypanocidal activity against Trypanosoma cruzi. nih.gov Similarly, pentacyclic triterpenic acids and their ester derivatives from Vitellaria paradoxa have demonstrated in vitro activity against Plasmodium falciparum, Trypanosoma brucei brucei, and Leishmania mexicana mexicana. uliege.be These compounds can be modified to create more potent forms, highlighting their potential in antiparasitic drug development. nih.gov

Table 3: Antiparasitic Activities of Selected Triterpenoids

Triterpenoid/Source Parasite Target Activity/Finding
Tirucallane Triterpenoids Leishmania infantum, Trypanosoma cruzi Demonstrated selective activity against intracellular amastigotes of Leishmania and trypanocidal activity. nih.gov
3-O-p-coumaroyltormentic acid Trypanosoma brucei brucei Showed promising antitrypanosomal activity (IC50=0.75 µM) with low cytotoxicity. uliege.be

Enzyme Inhibition Studies (e.g., α-glucosidase)

Triterpenoids are known to interact with and inhibit various enzymes, which is a key mechanism underlying many of their pharmacological effects. nih.gov One of the significant areas of study is their inhibitory potential against enzymes involved in carbohydrate metabolism, such as α-glucosidase. mdpi.com α-Glucosidase, located in the small intestine, breaks down complex carbohydrates into glucose. mdpi.commdpi.com Inhibiting this enzyme can delay glucose absorption and suppress postprandial hyperglycemia, making it a key target for managing type 2 diabetes. mdpi.comnih.gov

Several studies have demonstrated the α-glucosidase inhibitory activity of triterpenoids. For example, certain phytochemicals isolated from Millettia speciosa, including oleanane-type triterpenoids, have shown significant inhibitory effects on α-glucosidase, with activity comparable to or exceeding that of the standard drug acarbose. mdpi.com Beyond α-glucosidase, triterpenoids have been shown to inhibit other enzymes, such as pancreatic lipase (B570770) and human carboxylesterase 1, which are targets for obesity and hyperlipidemia. nih.gov Furthermore, triterpenoids from Ganoderma lucidum have been found to inhibit cytochrome P450 enzymes, which could lead to potential drug-drug interactions. frontiersin.org

Table 4: Enzyme Inhibitory Activities of Selected Triterpenoids

Triterpenoid Target Enzyme Significance/Finding
Oleanolic Acid Carboxylesterase 1 (hCE1) Potent inhibitory effect (IC50 = 0.28 µM) with high selectivity over hCE2. frontiersin.org
Ursolic Acid Carboxylesterase 1 (hCE1) Strong inhibitory effect (IC50 = 0.24 µM). frontiersin.org
Oleanolic Acid Derivative Pancreatic Lipase & hCES1A A derivative showed strong dual inhibitory effects (IC50 = 2.13 µM and 0.055 µM, respectively). nih.gov
Ursolic Acid Derivative Pancreatic Lipase & hCES1A An acetylated derivative was a potent dual inhibitor (IC50 = 0.75 µM and 0.014 µM, respectively). nih.gov

Advanced Analytical Techniques for Structural and Bioactivity Assessment

Spectroscopic Characterization (Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for the definitive identification and structural characterization of organic molecules like 22-Hydroxy-3-oxoolean-12-en-29-oic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While certificates of analysis for commercially available standards of this compound confirm its identity and structure through ¹H-NMR, specific, publicly available spectral data detailing chemical shifts and coupling constants for this compound are not readily found in the scientific literature. chemfaces.com For related oleanane-type triterpenoids, ¹H and ¹³C-NMR are crucial for determining the precise arrangement of protons and carbons, which is essential for confirming the core structure and the stereochemistry of the various chiral centers. frontiersin.orgscielo.brresearchgate.netresearchgate.net

Mass Spectrometry (MS): The molecular formula of this compound is established as C₃₀H₄₆O₄, with a corresponding molecular weight of approximately 470.68 g/mol . biosynth.comkms-sale.com High-resolution mass spectrometry would provide the exact mass, confirming this elemental composition. While detailed fragmentation patterns specific to this compound are not extensively documented, analysis of related triterpenoids suggests that fragmentation would likely involve characteristic losses of water, carboxyl groups, and cleavage of the C-ring through retro-Diels-Alder reactions, providing valuable structural information. uva.nl

Infrared (IR) Spectroscopy: The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include a broad band for the hydroxyl (-OH) group, a sharp peak for the ketone (C=O) at the 3-position, another for the carboxylic acid (C=O), and bands corresponding to the C=C double bond within the oleanane (B1240867) skeleton. Specific IR spectral data for this compound, however, is not widely published.

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are the gold standard for assessing the purity of chemical compounds and for their quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of triterpenoid (B12794562) acids. A typical HPLC method for the purity assessment of this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous solution. Detection is often performed using a UV detector. While certificates of analysis for this compound indicate a purity of ≥98%, the specific parameters of the analytical method used are not detailed. chemfaces.com The development and validation of a specific and sensitive HPLC method would be essential for the accurate quantification of this compound in research samples.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography provides the most definitive three-dimensional structure of a molecule, allowing for the unambiguous determination of its absolute stereochemistry. This technique is particularly valuable for complex natural products with multiple chiral centers, such as this compound. However, a search of the scientific literature and crystallographic databases does not indicate that the crystal structure of this compound has been determined. Therefore, its absolute stereochemistry is likely inferred from its isolation from natural sources and comparison of its spectroscopic data with those of closely related, structurally defined triterpenoids.

In Vitro Cellular and Biochemical Assays

To evaluate the potential biological activities of this compound, a variety of in vitro assays would be necessary. At present, there is a notable lack of published research detailing the bioactivity of this specific compound in cellular and biochemical assays. The following subsections describe the types of assays that would be relevant for assessing its potential therapeutic effects, based on studies of structurally similar oleanane triterpenoids.

Cell Viability and Proliferation Assays (e.g., MTT assay)

These assays are fundamental in determining the cytotoxic or cytostatic effects of a compound on cancer or other cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures the metabolic activity of cells, which is generally proportional to the number of viable cells. There are currently no available studies that have reported the effects of this compound in MTT or similar cell viability assays.

Cell Migration and Invasion Assays (e.g., Transwell, Wound Healing, High-content imaging)

For compounds being investigated for anticancer properties, assays that measure the ability to inhibit cell migration and invasion are crucial. The Transwell assay (or Boyden chamber assay) assesses the migratory capacity of cells through a porous membrane, while the wound healing (or scratch) assay measures the rate at which a gap in a cell monolayer is closed. High-content imaging can provide more detailed and quantitative data on these processes. No studies have been published that utilize these assays to evaluate the effects of this compound.

Western Blotting for Protein Expression Analysis

Western blotting is a key technique used to investigate the molecular mechanisms underlying a compound's biological effects. It allows for the detection and quantification of specific proteins involved in cellular pathways such as apoptosis, cell cycle regulation, and signal transduction. There is no published research available that has employed Western blotting to analyze the effects of this compound on protein expression in any cell line.

Gene Expression Profiling (e.g., RT-qPCR)

Gene expression profiling is a powerful tool to understand how a compound modulates cellular functions by altering the transcription of specific genes. Techniques such as Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) allow for the precise measurement of changes in messenger RNA (mRNA) levels, providing insights into the pathways affected by the compound.

As of the current body of scientific literature, specific studies detailing the use of gene expression profiling techniques, including RT-qPCR, to assess the bioactivity of this compound have not been published. Therefore, no data is available on the specific genes or gene networks that may be up- or down-regulated by this compound.

Enzyme Activity and Reporter Gene Assays

To understand the direct molecular targets of a compound, researchers often employ enzyme activity and reporter gene assays. Enzyme assays measure the ability of a compound to inhibit or activate specific enzymes, while reporter gene assays are used to study the regulation of gene expression, often by monitoring the activity of a readily measurable "reporter" protein linked to a specific gene promoter.

Publicly accessible research detailing the application of enzyme activity or reporter gene assays to specifically investigate the bioactivity of this compound is not currently available. Consequently, there are no specific enzymes or signaling pathways that have been identified as being directly modulated by this compound through these methods.

In Vivo Non-Human Animal Model Assessment Methodologies

A review of the existing scientific literature indicates a lack of published studies on the assessment of this compound using in vivo non-human animal models. Therefore, there are no available data or established methodologies for its evaluation in such systems.

Future Research Trajectories and Preclinical Application Horizons

Discovery of Novel Biological Targets and Pathways

Initial research suggests that oleanane-type triterpenoids interact with biological membranes and enzyme systems, thereby influencing various cellular signaling pathways. biosynth.com The primary activities reported are associated with modulating inflammatory responses and antioxidant activities by scavenging free radicals. biosynth.com However, the full spectrum of its biological targets remains to be elucidated.

A compelling area for future investigation is inspired by the closely related compound, 28-Hydroxy-3-oxoolean-12-en-29-oic acid, which has demonstrated significant activity in inhibiting the migration and invasion of human gastric cancer cells. researchgate.netmdpi.com This analogue has been shown to exert its effects by targeting key signaling pathways implicated in cancer progression. Future research on 22-Hydroxy-3-oxoolean-12-en-29-oic acid should, therefore, prioritize the investigation of similar and novel molecular targets.

Key potential pathways and targets for investigation include:

PI3K/AKT/Snail Signaling Pathway: Research on the 28-hydroxy analogue indicates a dose-dependent decrease in the levels of AKT, phosphorylated AKT (p-AKT), PI3K, phosphorylated PI3K (p-PI3K), and the transcription factor Snail in gastric cancer cells. mdpi.com It is hypothesized that by inhibiting the phosphorylation of PI3K/AKT, the compound can regulate the expression of Snail, a key player in the epithelial-mesenchymal transition (EMT). mdpi.com

Epithelial-Mesenchymal Transition (EMT) Markers: The 28-hydroxy analogue has been observed to increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers N-cadherin and vimentin. researchgate.net This suggests an ability to hinder the progression of EMT, a critical process for cancer cell invasion and metastasis. researchgate.net

Matrix Metalloproteinases (MMPs): A reduction in the expression of MMP-2 and MMP-9 has been noted following treatment with the 28-hydroxy analogue, potentially through the upregulation of their endogenous inhibitors, TIMPs. mdpi.com

Future studies should employ a range of molecular and cellular techniques, including Western blotting, qPCR, and high-content imaging, to confirm if this compound similarly modulates these pathways and to identify novel interacting proteins and signaling cascades.

Rational Design of Potent Analogues for Enhanced Efficacy

The inherent biological activity of this compound can be significantly enhanced through rational drug design and semi-synthesis of novel analogues. Structure-activity relationship (SAR) studies on other oleanane (B1240867) triterpenoids have consistently shown that chemical modifications at specific positions on the triterpenoid (B12794562) scaffold can lead to substantial improvements in potency and selectivity.

Key areas for structural modification include:

C-3 Position: Modifications at the C-3 hydroxyl group, such as esterification, have been shown to increase the cytotoxic activity of related oleanane derivatives.

C-28 Position: The carboxylic acid group at C-28 is often crucial for cytotoxic activity. Esterification or amidation at this position can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Other Positions: Introduction of different functional groups at other positions on the pentacyclic ring system could also lead to the discovery of analogues with improved therapeutic indices. For instance, the synthesis of 3-O-ether derivatives of glycyrrhetic acid, another oleanane triterpenoid, has yielded compounds with significant antiproliferative and anti-angiogenic activities.

A systematic approach to analogue design, guided by computational modeling and molecular docking studies, will be instrumental in predicting the interactions of novel derivatives with their biological targets and in prioritizing compounds for synthesis and preclinical evaluation.

Investigation of Combination Therapies in Preclinical Models

To maximize the therapeutic potential and circumvent potential resistance mechanisms, the investigation of this compound in combination with existing chemotherapeutic agents or targeted therapies is a critical future direction. Researchers have expressed interest in the potential of this compound to enhance drug efficacy through synergistic effects with other bioactive compounds. biosynth.com

Future preclinical studies should explore combinations with:

Standard Chemotherapeutic Drugs: Assessing for synergistic or additive effects with drugs like cisplatin, paclitaxel, or doxorubicin in various cancer cell lines and animal models.

Targeted Therapies: Investigating combinations with inhibitors of specific signaling pathways that are often dysregulated in cancer, such as inhibitors of EGFR, BRAF, or MEK.

Immunotherapies: Exploring the potential of this compound to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

These studies will be essential to determine optimal drug ratios, dosing schedules, and potential mechanisms of synergy, paving the way for future clinical trials.

Exploration of Targeted Delivery Systems

A significant challenge for many triterpenoids in clinical development is their poor bioavailability, often due to low water solubility. To overcome this limitation, the exploration of targeted drug delivery systems is paramount. Nanoformulations, in particular, offer the potential to improve the pharmacokinetic profile, enhance tumor targeting, and reduce off-target toxicity.

Potential targeted delivery strategies for this compound include:

Liposomes: Encapsulation within liposomes can improve solubility and circulation time.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release and targeted delivery.

Micelles: Polymeric micelles can encapsulate hydrophobic drugs like triterpenoids, increasing their solubility in aqueous environments.

Furthermore, these delivery systems can be functionalized with targeting ligands, such as antibodies or peptides, to specifically direct the therapeutic agent to cancer cells or inflamed tissues, thereby increasing efficacy and minimizing systemic side effects.

Deepening Mechanistic Understanding at the Molecular Level

A profound understanding of the molecular mechanisms of action of this compound is fundamental for its rational development as a therapeutic agent. While studies on its 28-hydroxy analogue provide a strong starting point, further detailed investigations are necessary.

Future research should focus on:

Direct Protein Target Identification: Utilizing techniques such as affinity chromatography, pull-down assays, and proteomics to identify the direct binding partners of the compound within the cell.

Structural Biology: Elucidating the three-dimensional structure of the compound in complex with its target proteins through X-ray crystallography or cryo-electron microscopy to understand the precise molecular interactions.

Systems Biology Approaches: Employing transcriptomics, proteomics, and metabolomics to gain a comprehensive view of the global cellular changes induced by the compound and to identify novel pathways and networks that are modulated.

In Vivo Target Engagement: Developing and utilizing molecular probes or biomarkers to confirm that the compound is reaching and interacting with its intended target in preclinical animal models.

A deeper mechanistic understanding will not only validate the therapeutic rationale but also facilitate the identification of predictive biomarkers for patient stratification and the rational design of next-generation analogues with superior efficacy and safety profiles.

Table of Findings on the Structurally Similar Compound 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Gastric Cancer Cells

Pathway/MarkerEffect of TreatmentImplicationReference
PI3K/AKT Signaling
p-PI3KDecreasedInhibition of a key survival pathway mdpi.com
p-AKTDecreasedDownregulation of pro-survival signaling mdpi.com
SnailDecreasedInhibition of a key EMT transcription factor mdpi.com
EMT Markers
E-cadherinIncreasedReversal of mesenchymal phenotype researchgate.net
N-cadherinDecreasedInhibition of mesenchymal phenotype researchgate.net
VimentinDecreasedDisruption of mesenchymal cell structure researchgate.net
Matrix Metalloproteinases
MMP-2DecreasedReduced degradation of extracellular matrix mdpi.com
MMP-9DecreasedReduced degradation of extracellular matrix mdpi.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 22-Hydroxy-3-oxoolean-12-en-29-oic acid, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves oxidation and hydroxylation of oleanane-type triterpenoid precursors. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, coupled with mass spectrometry (LC-MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying functional groups (e.g., the 3-oxo and 22-hydroxy moieties). Calibration against certified reference materials is essential for quantitative analysis .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies carbonyl (C=O) and hydroxyl (-OH) stretching vibrations.
  • NMR : ¹H NMR resolves proton environments (e.g., olefinic protons at δ 5.2–5.6 ppm for the Δ¹² double bond), while ¹³C NMR confirms carbons adjacent to oxygenated groups (e.g., C3 ketone at ~200 ppm).
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions). Cross-validation with X-ray crystallography, if crystalline derivatives are obtainable, enhances reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems). Standardize protocols using guidelines such as:

  • Cell-based assays : Use consistent cell viability assays (e.g., MTT or resazurin) with controls for solvent cytotoxicity (e.g., DMSO ≤0.1%).
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values with nonlinear regression models (e.g., GraphPad Prism).
  • Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch compound variability via HPLC purity checks .

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2 or kinases).
  • QSAR modeling : Apply partial least squares (PLS) regression to correlate electronic (e.g., HOMO/LUMO) and steric descriptors (e.g., LogP) with bioactivity.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Key Considerations for Experimental Design

  • Stereochemical integrity : Monitor epimerization during synthesis via chiral HPLC .
  • Stability studies : Assess compound degradation under light, humidity, and temperature using accelerated stability protocols (ICH guidelines) .
  • Ethical compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for preclinical reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.